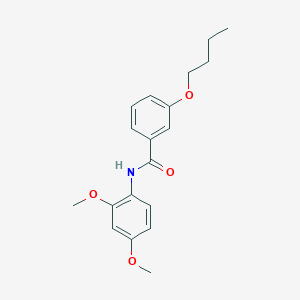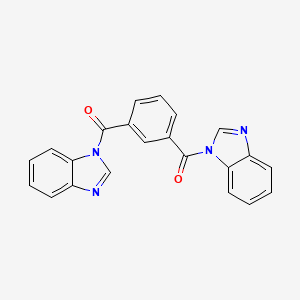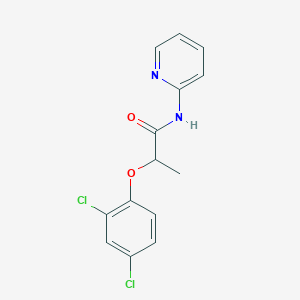
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide, also known as BDMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its promising anti-cancer properties. BDMC belongs to the family of benzamides, which are known to exhibit anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs).
作用機序
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide exerts its anti-cancer effects by inhibiting the activity of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histones. Histone deacetylation leads to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide promotes the accumulation of acetylated histones, leading to transcriptional activation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has been shown to induce cell cycle arrest at the G2/M phase and apoptosis in cancer cells. In addition, 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells.
実験室実験の利点と制限
One of the advantages of 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide is its specificity for HDACs, which makes it a promising candidate for cancer therapy. However, 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has limited solubility in water, which can pose challenges for its use in in vivo studies. In addition, 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has not been extensively studied for its toxicity and pharmacokinetics, which are important factors to consider for its clinical development.
将来の方向性
Future research on 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide should focus on its pharmacokinetics and toxicity, as well as its efficacy in animal models of cancer. In addition, the development of 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide analogs with improved solubility and potency could lead to the development of more effective anti-cancer agents. Finally, the combination of 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide with other chemotherapeutic agents could enhance its anti-cancer effects and improve its clinical utility.
合成法
The synthesis of 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzoic acid with butylamine to form the corresponding amide. This intermediate is then subjected to a series of reactions, including amidation, acylation, and cyclization, to produce the final product. The overall yield of the synthesis process is around 30%.
科学的研究の応用
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has been extensively studied for its anti-cancer properties, particularly in the treatment of breast cancer, colon cancer, and leukemia. In vitro studies have shown that 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide inhibits the activity of HDACs, leading to the accumulation of acetylated histones and subsequent transcriptional activation of tumor suppressor genes. 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
特性
IUPAC Name |
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-5-11-24-16-8-6-7-14(12-16)19(21)20-17-10-9-15(22-2)13-18(17)23-3/h6-10,12-13H,4-5,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSWYDBHQOQHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl [5-(3-chlorophenoxy)pentyl]malonate](/img/structure/B4942097.png)
![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4942103.png)
![4-[(9-acridinylamino)methylene]-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4942112.png)
![4-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4942113.png)
![2-amino-4-[4-(dimethylamino)phenyl]-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4942119.png)
![2-chloro-N-(3,5-dimethylphenyl)-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4942124.png)

![methyl 2-chloro-5-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4942144.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-N,N-dimethyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-sulfonamide](/img/structure/B4942151.png)

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4942162.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide](/img/structure/B4942188.png)

![(2R*,6S*)-4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4942197.png)